molecular formula C11H13N3O3 B2628197 1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol CAS No. 1020046-25-6

1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol

Cat. No. B2628197
M. Wt: 235.243
InChI Key: NDJGHNYIENKVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol” is a compound with the molecular formula C11H13N3O3 . It’s a derivative of benzimidazole, a heterocyclic aromatic compound that is a part of many bioactive compounds and has diverse biological and clinical applications .

Scientific Research Applications

Therapeutic Applications

Imidazole and benzimidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential . The compounds showed good scavenging potential compared to ascorbic acid .

Visible-Light-Mediated Synthesis

A new metal-free approach to construct medicinally valuable 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles under visible light irradiation in aqueous ethanol medium at room temperature has been developed . The process was performed with 1,2-phenylenediamines, aromatic aldehydes and 2-mercaptoacetic acid utilizing a simple household 22 W compact fluorescent lamp to generate C–S, C–N bonds through radical intermediates . This visible-light-promoted synthesis provides lower cost, operation simplicity and high functional groups tolerating ability with short reaction time and high yield under mild reaction conditions .

Pharmacological Activities

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

properties

IUPAC Name

1-(1-ethyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-13-10-5-4-8(14(16)17)6-9(10)12-11(13)7(2)15/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJGHNYIENKVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-5-nitro-1H-benzimidazol-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.